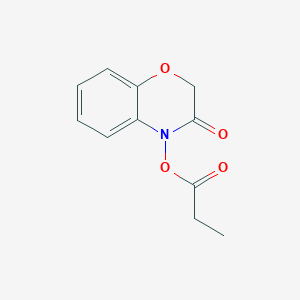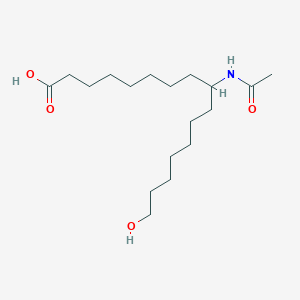
9-Acetamido-16-hydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetamido-16-hydroxyhexadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexadecanoic acid.
Acetamidation: The acetamido group is introduced at the 9th position through acetamidation reactions, which involve the reaction of the hydroxylated intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acetamido-16-hydroxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 9-acetamido-16-ketohexadecanoic acid or 9-acetamido-16-carboxyhexadecanoic acid.
Reduction: Products include 9-amino-16-hydroxyhexadecanoic acid.
Substitution: Products include 9-acetamido-16-alkoxyhexadecanoic acid or 9-acetamido-16-acyloxyhexadecanoic acid.
Applications De Recherche Scientifique
9-Acetamido-16-hydroxyhexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in biological processes and as a potential bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Acetamido-16-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding and interactions with enzymes and receptors, while the acetamido group can participate in various biochemical reactions. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
16-Hydroxyhexadecanoic acid:
9-Amino-16-hydroxyhexadecanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
9-Acetamido-16-hydroxyhexadecanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
833484-02-9 |
|---|---|
Formule moléculaire |
C18H35NO4 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
9-acetamido-16-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-16(21)19-17(13-9-5-3-7-11-15-20)12-8-4-2-6-10-14-18(22)23/h17,20H,2-15H2,1H3,(H,19,21)(H,22,23) |
Clé InChI |
HIMMNQHMJYULNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCCCCCC(=O)O)CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


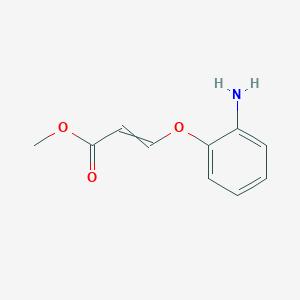
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
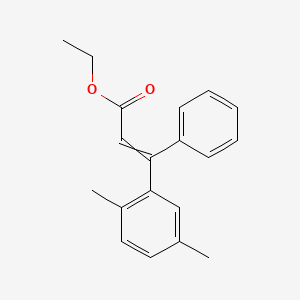
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
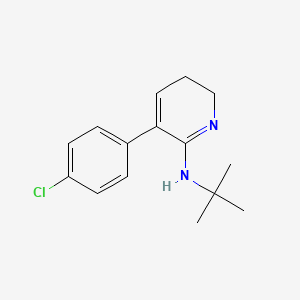

![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
